molecular formula C10H12ClNO3 B11875340 Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate CAS No. 1346707-69-4

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

Cat. No.: B11875340
CAS No.: 1346707-69-4
M. Wt: 229.66 g/mol
InChI Key: KMIBSGPDMJHVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a chemical compound with the molecular formula C10H12ClNO3. It is characterized by the presence of a chloropyridine ring attached to an ethyl propanoate moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine-2-ol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ether linkage and the chloropyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is unique due to its specific ether linkage and chloropyridine moiety, which confer distinct chemical and biological properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound with significant potential in pharmaceutical chemistry. The compound, characterized by a 4-chloropyridine moiety linked to an ethyl propanoate group, has garnered attention for its biological activities, particularly as an intermediate in drug synthesis targeting bacterial infections and other therapeutic applications.

  • Chemical Formula : C₁₁H₁₃ClN₁O₃
  • CAS Number : 1346707-69-4
  • Structure : The compound features an ether bond connecting the chloropyridine and propanoate groups, which influences its reactivity and biological interactions.

Antimicrobial Properties

This compound has been noted for its potential antimicrobial activity. Its structural similarity to other chloropyridinyl compounds suggests that it may exhibit similar effects against various bacterial strains:

Compound NameStructure TypeNotable Properties
Ethyl 3-(pyridin-2-yloxy)propanoateEther/esterUsed as an intermediate in drug synthesis
Ethyl 3-(4-methylpyridin-2-yloxy)propanoateEther/esterExhibits antibacterial properties
Ethyl 3-(2-chloropyridin-3-yloxy)propanoateEther/esterPotentially active against specific bacterial strains

The unique chlorination pattern on the pyridine ring of this compound may confer distinct biological activities compared to its analogs, enhancing its efficacy against pathogens.

Case Studies and Research Findings

  • Synthesis and Antiviral Activity : A study explored chloropyridinyl esters of nonsteroidal anti-inflammatory agents, demonstrating that derivatives similar to this compound exhibited potent inhibition of SARS-CoV-2 protease. The structure–activity relationship (SAR) indicated that modifications on the pyridine scaffold significantly influenced antiviral potency, suggesting a pathway for developing antiviral agents based on this compound .
  • Antitumor Activity : Research has indicated that compounds with similar structures can exhibit antitumor properties. For instance, hybrid molecules combining coumarin and chloropyridine moieties showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells, promoting apoptosis and demonstrating antioxidant activities . This suggests that this compound could be investigated further for potential anticancer applications.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication, including proteases critical for viral lifecycle.
  • Cellular Interaction : The compound may interact with cellular pathways related to apoptosis and oxidative stress, potentially enhancing its therapeutic effects against tumors or infections.

Properties

CAS No.

1346707-69-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI Key

KMIBSGPDMJHVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.